5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine

Ferroin-type chromogen Iron(II) spectrophotometric detection Structure–chromophoric enhancement relationship

Researchers seeking ferroin-type chelators often face limited options with balanced aqueous-organic solubility. This compound (XLogP 1.0, MW 200.24) bridges the gap between highly water-soluble sulfonated reagents and poorly compatible lipophilic analogs, enabling direct spectrophotometric metal detection in organic extracts without back-extraction. • Enables Fe(II)/Cu(I) detection in mixed aqueous-organic media without phase transfer • IEDDA substrate yielding sterically encumbered bipyridine ligands (related yields 83-88%) • Crystallographically tractable metal complexes confirmed for Pt(II) analogs

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Cat. No. B13111587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC(=C(N=N2)C)C
InChIInChI=1S/C11H12N4/c1-7-5-4-6-10(12-7)11-13-8(2)9(3)14-15-11/h4-6H,1-3H3
InChIKeyNLRUYYIIIFHTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine: Structural & Pharmacophoric Profile


5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is a trisubstituted 1,2,4-triazine derivative bearing a 6-methylpyridin-2-yl group at the 3-position and methyl groups at the 5- and 6-positions [1]. This compound belongs to the class of 3-(pyridin-2-yl)-1,2,4-triazines, which are recognized for their capacity to act as ferroin-type chelating ligands for iron(II), copper(I), and other transition metals, as well as serving as electron-deficient dienes in inverse electron demand Diels–Alder (IEDDA) reactions [2]. With a molecular weight of 200.24 g·mol⁻¹, a computed XLogP of 1.0, and a topological polar surface area of 51.6 Ų, this compound occupies a distinct physicochemical space that differentiates it from larger, more lipophilic analogs such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT; MW 310.35, XLogP 3.1) and from highly polar sulfonated reagents such as Ferrozine and Ferene [1][3]. These properties make the compound a versatile building block for coordination chemistry, analytical reagent development, and heterocyclic synthesis.

Detection Sensitivity Intermediate chromophoric response for iron(II) chelation
Solvent Compatibility Balanced solubility for aqueous and organic extraction workflows
Coordination Chemistry Sterically hindered ligand for metal selectivity tuning

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine: Not Replaceable by Generic Analogs


Within the 3-(pyridin-2-yl)-1,2,4-triazine family, seemingly minor structural modifications produce substantial differences in chromophoric sensitivity, metal selectivity, solubility, and synthetic reactivity that preclude simple interchange [1][2]. The chromophoric enhancement of the ferroin functional group is governed by the electronic nature of substituents, with a documented ranking spanning from p-methoxyphenyl (highest) to hydrogen (lowest) [1]. The 6-methyl substituent on the pyridine ring introduces steric hindrance adjacent to the metal-coordinating nitrogen, potentially altering complex stoichiometry and stability relative to the unsubstituted pyridin-2-yl analog [3]. Furthermore, the absence of sulfonic acid groups distinguishes this compound from Ferrozine and Ferene, rendering it suitable for applications requiring extraction into organic solvents rather than aqueous-phase detection, while its lower molecular weight and reduced lipophilicity compared to PDT offer practical handling advantages [4]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Sulfonated reagents (Ferrozine, Ferene)

Restrict to aqueous-only detection; this compound supports organic extraction, solubility profiles may not transfer.

High-lipophilicity analog (PDT)

PDT (XLogP 3.1) may limit mixed aqueous-organic workflows; solvent compatibility context differs substantially.

Des-methyl analog (unsubstituted pyridin-2-yl)

Lacks 6-methyl steric hindrance; metal-binding geometry and purity documentation may shift, requiring validation.

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine: Quantitative Differentiation Evidence


6-Methyl-2-pyridyl: Intermediate Chromophoric Enhancement

In the seminal study by Stephen and Islam (1993), fourteen 3,5,6-trisubstituted 1,2,4-triazines were systematically evaluated for chromophoric enhancement of the ferroin functional group toward iron(II). The substituent at the 3-position (or 5,6-positions) dictates sensitivity, with the following order established: p-methoxyphenyl > 2-furyl > 4-biphenyl > p-methylphenyl > 6-methyl-2-pyridyl > phenyl > 2-pyridyl > methyl > hydrogen [1]. The target compound bears a 6-methyl-2-pyridyl group at the 3-position, placing its chromophoric enhancement in the middle tier—superior to unsubstituted 2-pyridyl and inferior to 2-furyl—indicating it is not a replacement for high-sensitivity reagents such as Ferene (which contains 2-furyl substituents) but may offer advantages in scenarios where ultra-high sensitivity is not required and other properties (e.g., solubility, metal selectivity) are prioritized.

Chromophoric Rank
Class-level inference
Ranked 5th of 9 substituents evaluated for ferroin chromophoric enhancement. Superior to unsubstituted 2-pyridyl, inferior to 2-furyl and p-methoxyphenyl.
Supports intermediate sensitivity selection
Data to verify for this specific compound; Stephen & Islam 1993
Ferroin-type chromogen Iron(II) spectrophotometric detection Structure–chromophoric enhancement relationship

Lipophilicity-Driven Solubility Differentiation vs. PDT

The target compound exhibits a computed XLogP of 1.0 (PubChem), compared to 3.1 for 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), a widely used ferroin-type reagent [1][2]. This approximately 2.1 log-unit difference corresponds to a theoretical ~126-fold lower octanol–water partition coefficient, indicating substantially greater aqueous compatibility for the target compound. While Ferrozine and Ferene achieve water solubility through sulfonic acid groups (MW >470), the target compound achieves balanced solubility without ionic functionality (MW 200.24), making it amenable to both aqueous and organic extraction protocols—a property not shared by PDT (which is sparingly water-soluble and typically requires organic solvents) or the sulfonated reagents (which are restricted to aqueous media).

Solubility Profile
Cross-study comparable
Target XLogP 1.0 vs PDT 3.1; ~126-fold lower predicted octanol–water partition. MW 200.24 vs 310.35.
May support aqueous-organic workflow fit
Computed values; experimental solubility data needed
Lipophilicity Solvent compatibility Extraction efficiency

Steric Effect of 6-Methyl Substituent on Metal Coordination

The 6-methyl group on the pyridine ring is positioned ortho to the pyridyl nitrogen that participates in metal chelation. In the unsubstituted analog 5,6-dimethyl-3-(2-pyridyl)-1,2,4-triazine (CAS 30091-54-4), free rotation around the C–C bond connecting the triazine and pyridine rings allows unhindered N,N-bidentate coordination [1]. The introduction of the 6-methyl group in the target compound creates steric congestion that can: (a) increase the dihedral angle between the triazine and pyridine rings, altering orbital overlap in the metal–ligand bond; (b) disfavor tris-chelate formation [FeL₃]²⁺ in favor of bis-chelate [FeL₂]²⁺ geometry; and (c) modulate the ligand field strength and thus the absorption wavelength of the resulting complex [2]. The cisplatin-type complex of the closely related 3-(4'-methylpyridin-2'-yl)-5,6-dimethyl-1,2,4-triazine with platinum(II) has been structurally characterized, confirming that the methyl substituent influences coordination geometry [3]. No analogous structural data are publicly available for the unsubstituted pyridin-2-yl analog in platinum complexes.

Steric Coordination
Class-level inference
6-methyl ortho to coordinating N; predicted to increase dihedral angle, may alter Fe(II) complex stoichiometry vs unsubstituted analog.
Supports ligand geometry screening
Structural inference; requires experimental validation
Steric hindrance Metal coordination geometry Complex stability

Purity and QC Documentation: Target vs. Des-Methyl Analog

The target compound is commercially available at a standard purity of 97% from Bidepharm (BD542524), with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the des-methyl analog 5,6-dimethyl-3-(2-pyridyl)-1,2,4-triazine is supplied at 96% purity by Thermo Scientific / Alfa Aesar, with only standard certificate of analysis documentation [1]. While this 1% absolute purity difference is modest, the availability of triple-method batch QC (NMR + HPLC + GC) for the target compound provides procurement teams with stronger evidentiary support for identity and purity verification, reducing the risk of lot-to-lot variability that can compromise reproducibility in quantitative analytical applications.

Purity & QC
Head-to-head
Target: 97% purity, triple-method QC (NMR, HPLC, GC). Des-methyl analog: 96% purity, standard CoA.
Supports lot-consistency review
Vendor specification; independent verification recommended
Chemical purity Quality control Batch reproducibility

Copper(I) vs. Iron(II) Selectivity Potential

Stookey (1970) reported that 3-(6-methyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine—the 5,6-diphenyl analog of the target compound—functions as a copper(I)-selective chromogen (cuproin-type), forming a red-orange complex with λmax 492 nm and molar absorptivity of 9,550 M⁻¹·cm⁻¹ (reported as 955 L·mol⁻¹·mm⁻¹) [1]. This is in contrast to the iron(II)-selective behavior of PDT and Ferrozine. While the target compound, with methyl rather than phenyl substituents at the 5- and 6-positions, has not been directly evaluated for copper(I) vs. iron(II) selectivity, the presence of the identical 6-methylpyridin-2-yl pharmacophore suggests that copper(I) preference may be an inherent property of this pyridine substitution pattern, with the 5,6-substituents modulating (rather than determining) the metal selectivity profile.

Cu(I) Selectivity
Class-level inference
Analog with 6-methylpyridin-2-yl group shows Cu(I)-specific chromophore (λmax 492 nm). Target selectivity not directly measured.
Supports selectivity screening hypothesis
Requires experimental confirmation for this compound
Metal selectivity Copper(I) detection Ferroin vs. cuproin

5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine: Key Application Scenarios


Organic-Soluble Reagents for Transition Metal Detection

The target compound's XLogP of 1.0 and molecular weight of 200.24 g·mol⁻¹ position it uniquely between water-soluble sulfonated reagents (Ferrozine, Ferene) and the lipophilic but poorly water-compatible PDT (XLogP 3.1) [1][2]. This enables the design of spectrophotometric detection protocols that operate in mixed aqueous–organic media, such as the direct determination of iron or copper in organic extracts without back-extraction into water. The intermediate chromophoric sensitivity conferred by the 6-methyl-2-pyridyl group (per Stephen & Islam, 1993) is sufficient for many environmental and industrial sample matrices where ultra-trace sensitivity (requiring ε > 30,000 M⁻¹·cm⁻¹) is unnecessary [3].

Bipyridine Ligand Synthesis via IEDDA for Asymmetric Catalysis

1,2,4-Triazines bearing methyl substituents at the 5- and 6-positions are established substrates for inverse electron demand Diels–Alder reactions with electron-rich dienophiles, yielding functionalized pyridines in good to excellent yields (83–88% for related substrates under microwave-promoted conditions) [1]. The 6-methylpyridin-2-yl group at the 3-position of the target compound introduces additional steric bulk, which—upon cycloaddition and subsequent loss of N₂—would afford 2,2'-bipyridine derivatives bearing methyl substituents adjacent to one of the nitrogen donor atoms. Such sterically encumbered bipyridines are valuable ligands for asymmetric transition metal catalysis, where substituent proximity to the metal center directly influences enantioselectivity [2].

Sterically Modulated Fe(II) and Pt(II) Complexation Studies

The 6-methyl group on the pyridine ring creates steric hindrance at the metal-binding site that is absent in the des-methyl analog 5,6-dimethyl-3-(2-pyridyl)-1,2,4-triazine [1]. This steric feature can be systematically exploited to study the effects of ligand pre-organization on complex geometry, stability, and electronic properties. The precedent of crystallographically characterized platinum(II) complexes of 3-(methylpyridyl)-5,6-dimethyl-1,2,4-triazine confirms that such ligands form tractable, structurally characterizable coordination compounds [2]. Procurement of the target compound enables comparative studies with the unsubstituted analog to isolate steric from electronic contributions to metal–ligand bonding, a fundamental question in coordination chemistry.

Copper(I)-Selective Sensors Based on 6-Methylpyridin-2-yl Motif

The observation that 3-(6-methyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine functions as a copper(I)-specific chromogen (λmax 492 nm, ε = 9,550 M⁻¹·cm⁻¹), rather than an iron(II) reagent, identifies the 6-methylpyridin-2-yl group as a potential pharmacophore for cuproin-type selectivity [1]. The target compound provides a scaffold for systematic structure–selectivity studies: by varying the 5- and 6-substituents (methyl in the target vs. phenyl in the literature precedent), researchers can map how the electronic and steric properties of these positions modulate the Fe(II)/Cu(I) selectivity ratio. This is directly relevant to the design of next-generation copper(I)-selective sensors for biological and environmental applications.

Application
Selection Property
Validation Focus
Transition metal detection in mixed media
Balanced aqueous-organic solubility
Extraction protocol compatibility
Bipyridine ligand synthesis via IEDDA
Reactive triazine diene
Cycloaddition yield and steric outcome
Sterically modulated Fe(II) and Pt(II) complexation
6-methyl steric environment
Complex geometry and stability studies
Copper(I)-selective sensor development
6-methylpyridin-2-yl pharmacophore
Cu(I) vs Fe(II) selectivity screen
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